molecular formula C15H11NO B5791598 1-anthracenecarboxamide

1-anthracenecarboxamide

Cat. No.: B5791598
M. Wt: 221.25 g/mol
InChI Key: UMVFZJRCHRLAGC-UHFFFAOYSA-N
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Description

1-Anthracenecarboxamide is a specialized anthracene derivative where a carboxamide functional group is attached to the anthracene core structure. This modification makes it a valuable intermediate and building block in various research fields, particularly in the design and synthesis of advanced fluorescent probes. Anthracene derivatives are prized in photochemistry for their strong absorption in the near-UV region and favorable fluorescence properties, including good quantum yields and photostability . These characteristics make them excellent fluorophores for monitoring interactions with biological molecules like DNA . The primary research value of this compound and its derivatives lies in their application as sensitive and selective molecular tools. For instance, structurally similar anthracene carboximide probes have been engineered for the real-time detection of hypochlorite (ClO⁻) in mitochondria, showcasing features such as fast response times, low detection limits, and excellent resistance to photobleaching . The planar, three-ring system of the anthracene moiety allows it to intercalate into DNA, facilitating studies on DNA binding and cleavage mechanisms . Furthermore, the carboxamide group serves as a versatile handle for further chemical conjugation, enabling researchers to link the anthracene chromophore to other targeting groups, such as triphenylphosphonium for mitochondrial localization or polyamines for enhanced DNA affinity . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c16-15(17)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVFZJRCHRLAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Anthracene Core in Organic Materials and Sensor Design

The anthracene (B1667546) core, consisting of three linearly fused benzene (B151609) rings, is a cornerstone in the design of organic materials and sensors due to its distinctive electronic and photophysical properties. nih.gov Its extended π-conjugated system is fundamental to its utility, providing a rigid and planar structure that facilitates strong intermolecular interactions and efficient charge transport. rsc.orgsci-hub.se

In Organic Materials:

The planar nature of the anthracene unit promotes significant π-π stacking, a crucial factor for charge mobility in organic semiconductors. researchgate.net This has led to the extensive use of anthracene derivatives in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netrsc.org The inherent high fluorescence quantum yield and stability of the anthracene core make it an excellent building block for blue-light emitting materials in OLEDs. rsc.orgacs.org By chemically modifying the anthracene core, for instance, by introducing different substituents at various positions, researchers can fine-tune the electronic properties, such as the HOMO-LUMO energy levels, to optimize the performance of these organic electronic devices. researchgate.netrsc.orgacs.org

In Sensor Design:

The intrinsic fluorescence of the anthracene moiety is highly sensitive to its local environment, a property that is extensively exploited in the development of chemical sensors. researchgate.net Many anthracene-based fluorescent sensors operate on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission enhancement (AIEE). acs.orgnih.govmdpi.com These sensors can detect a wide range of analytes, including metal ions like Hg²⁺, Cr³⁺, and Zn²⁺, as well as pH changes and biologically relevant molecules. acs.orgnih.govresearchgate.net The "turn-on" or "turn-off" of fluorescence upon binding with a specific analyte allows for highly selective and sensitive detection. acs.orgnih.gov The versatility of anthracene allows for its incorporation into complex molecular architectures, including metallacycles and cages, further expanding its application in molecular recognition and sensing. aip.org

Role of Carboxamide Moiety in Molecular Architecture and Interactions

The carboxamide group (–C(=O)NH–) is a powerful and versatile functional group that plays a pivotal role in dictating the three-dimensional structure and intermolecular interactions of molecules. jocpr.com Its significance stems from its unique structural features and its capacity for forming strong and directional hydrogen bonds.

In Molecular Architecture:

The amide bond is relatively stable and possesses a planar geometry, which imparts a degree of rigidity to the molecular backbone. jocpr.com This planarity, combined with the ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), allows carboxamide-containing molecules to self-assemble into well-defined supramolecular structures. jocpr.comnih.gov These structures can range from simple dimers to complex, higher-order architectures like sheets, ribbons, and helices. nih.govnih.gov This predictable self-assembly behavior is fundamental in the field of crystal engineering and the design of novel materials with specific topologies. rsc.org

In Molecular Interactions:

Hydrogen bonding is the hallmark of the carboxamide group and is central to its function in molecular recognition and supramolecular chemistry. jocpr.comnih.gov The ability to form multiple, cooperative hydrogen bonds enables carboxamides to bind to other molecules with high specificity and affinity. unison.mx This is a key principle in host-guest chemistry, where carboxamide-containing macrocycles can selectively encapsulate guest molecules. unison.mx Furthermore, the carboxamide functionality can participate in coordination with metal ions, acting as a ligand to form metal-organic frameworks (MOFs). rsc.org In these structures, the carboxamide groups can be strategically positioned within the pores to create specific binding sites and catalytic centers. rsc.org The interplay of hydrogen bonding and other non-covalent interactions, such as π-π stacking, allows for the construction of intricate and functional molecular systems. sibran.ru

Historical Development of Anthracenecarboxamide Derivatives in Academic Contexts

Direct Amidation and Coupling Strategies for 1-Anthracenecarboxamide Synthesis

The formation of the amide bond is a cornerstone of organic synthesis. For this compound, this is typically achieved by coupling 1-anthracenecarboxylic acid with an ammonia (B1221849) source or a primary/secondary amine.

The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.comencyclopedia.pub To achieve this transformation under milder conditions, a variety of coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. encyclopedia.pubresearchgate.net

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an acylphosphonium salt). The amine then attacks this intermediate, displacing the activating group and forming the stable amide bond. nih.gov The choice of reagent can be critical, especially when dealing with less reactive aromatic acids or sensitive substrates. nih.govresearchgate.net

Commonly used coupling reagents for amide bond formation are summarized in the table below. nih.govresearchgate.netpeptide.com

Reagent ClassSpecific ReagentsTypical ConditionsNotes
Carbodiimides DCC, DIC, EDCOften used with additives like HOBt or DMAP to suppress side reactions and racemization. researchgate.netpeptide.comEDC and its urea (B33335) byproduct are water-soluble, simplifying workup. peptide.com
Phosphonium (B103445) Salts BOP, PyBOP, PyAOPUsed with a tertiary amine base (e.g., DIPEA, Et3N) in solvents like DMF or CH2Cl2. researchgate.netpeptide.comHighly efficient reagents, with PyAOP being particularly effective for sterically hindered couplings. peptide.com
Uronium/Aminium Salts HBTU, HATU, TBTUSimilar conditions to phosphonium salts. HATU is known for fast reaction times and low racemization. researchgate.netpeptide.comCrystal and solution studies have shown these reagents possess an aminium, not a uronium, structure. peptide.com
Other CDI, T3P, DEPBTCDI requires no base. DEPBT is noted for minimizing epimerization. researchgate.netpeptide.comDMT-MM allows for a one-pot procedure where the amine is added after a brief activation period. researchgate.net

For the synthesis of this compound, a typical procedure would involve dissolving 1-anthracenecarboxylic acid in an appropriate solvent (like DMF or CH2Cl2), adding a coupling reagent (such as HATU or EDC/HOBt) and a base (like DIPEA), followed by the introduction of an ammonia source or the desired amine.

Palladium catalysis offers a powerful alternative for amide synthesis, particularly through aminocarbonylation reactions. nih.gov This method typically involves the reaction of an aryl halide with an amine and carbon monoxide, mediated by a palladium catalyst. For the synthesis of this compound, this would translate to the reaction of a 1-haloanthracene (e.g., 1-bromoanthracene) with an amine under a carbon monoxide atmosphere.

The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion into the palladium-carbon bond to form a palladoyl-acyl complex. Subsequent reductive elimination after coordination of the amine yields the amide product and regenerates the Pd(0) catalyst. This atom-efficient process provides direct access to amides from readily available halides. nih.gov While specific examples for this compound are not prevalent in literature, the methodology is robust for a wide range of aryl halides and amines. rsc.org

Post-Synthetic Functionalization of the Anthracene Core

Once this compound is synthesized, its anthracene core can be further modified to introduce new functional groups and modulate its properties. These modifications primarily involve electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

For anthracene, electrophilic attack preferentially occurs at the C9 and C10 positions. This preference is due to the greater delocalization and stability of the resulting sigma complex, which preserves two intact benzene (B151609) rings, compared to attack at other positions which would disrupt the aromaticity more significantly. researchgate.net

The existing 1-carboxamide (B11826670) substituent on the ring will influence the reactivity and regioselectivity of subsequent EAS reactions. The amide group is generally considered an electron-withdrawing and deactivating group. However, in the context of the highly reactive anthracene system, substitutions such as nitration or halogenation are still expected to proceed, with a strong preference for the C9 and C10 positions.

Nucleophilic aromatic substitution (SNAr) on the anthracene ring of a carboxamide is less common than electrophilic substitution and typically requires specific activation. For an SNAr reaction to occur, the aromatic ring must usually be substituted with one or more strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (like a halide).

Therefore, to perform a nucleophilic substitution on the this compound core, one would first need to introduce suitable activating and leaving groups via other methods, such as electrophilic aromatic substitution. For instance, nitration of a bromo-anthracenecarboxamide could potentially create a substrate capable of undergoing nucleophilic displacement of the bromide by a suitable nucleophile.

Synthesis of Poly- and Bis-Anthracenecarboxamide Architectures

The construction of larger molecules containing multiple anthracenecarboxamide units can be achieved by employing bifunctional or polyfunctional starting materials.

For example, the reaction of a diamine with two equivalents of 1-anthracenecarboxylic acid (using standard coupling conditions) would yield a bis(anthracenecarboxamide) structure, with the two anthracene units linked by the diamine spacer. Conversely, reacting a di- or tricarboxylic acid with 1-aminoanthracene (B165094) (or a derivative) would similarly produce poly-anthracene structures linked via amide bonds.

Research into functional materials has led to the synthesis of complex architectures featuring anthracene units. For instance, anthracene-functionalized terpyridines have been synthesized where anthracene moieties are attached via ester linkages. researchgate.netnih.gov Adapting these strategies by using amide bond formation instead of esterification would be a direct route to bis-anthracenecarboxamide systems. The synthesis often starts with a core molecule, like terpyridine-dicarboxylic acid, which is then activated and reacted with an anthracene-containing amine (e.g., 9-aminomethylanthracene) to yield the final bis-amide architecture. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives, which involves the controlled formation of specific stereoisomers, is a complex challenge in organic chemistry. While direct research on the stereoselective synthesis of this compound itself is not extensively documented, principles from the synthesis of other chiral molecules can be applied. The development of chiral catalysts is central to achieving high enantioselectivity in these reactions. dst.gov.in

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of a wide range of compounds. rsc.orgrsc.orgresearchgate.net For instance, chiral phosphoric acids and squaramide-based organocatalysts have been successfully employed in the enantioselective synthesis of complex heterocyclic structures. rsc.orgresearchgate.net These catalysts function by creating a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

One potential strategy for the stereoselective synthesis of functionalized this compound derivatives could involve the asymmetric functionalization of the anthracene core prior to the introduction of the carboxamide group, or the use of chiral auxiliaries. Methodologies such as cascade reactions, which allow for the construction of multiple stereocenters in a single operation, have been developed for the synthesis of other complex chiral molecules and could be adapted for anthracenecarboxamide derivatives. nih.gov

Table 1: Examples of Chiral Catalysts and Methodologies with Potential Application in Stereoselective Synthesis

Catalyst/Methodology TypeSpecific ExamplePotential Application for this compound DerivativesReference
Organocatalysis Chiral Phosphoric AcidAsymmetric functionalization of the anthracene ring system. rsc.org
Chiral SquaramideEnantioselective Michael additions to introduce functional groups. researchgate.net
Cascade Reactions Iodoalkylation of AlkynesConstruction of functionalized and stereochemically rich indene (B144670) scaffolds, adaptable for fused aromatic systems. nih.gov
Metal-Free Synthesis DABCO-mediated reactionRegio- and stereoselective synthesis of functionalized enamides. rsc.org

Green Chemistry Approaches in Anthracenecarboxamide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. frontiersin.org This is particularly relevant for the production of amides, which traditionally often involve hazardous reagents and generate significant waste. ucl.ac.uk

A notable green chemistry approach for the synthesis of an anthracene carboxamide has been demonstrated through the hydrolysis of nitriles in an eco-friendly solvent. Specifically, anthracene-9-carboxamide has been synthesized from anthracene-9-carbonitrile. mdpi.com This method avoids the use of harsh or toxic reagents and represents a more sustainable route to this class of compounds.

Several other green amidation strategies, while not yet specifically applied to this compound, offer promising alternatives to conventional methods. These include:

Boric Acid Catalysis: The direct amidation of carboxylic acids with amines can be efficiently catalyzed by boric acid. This method is operationally simple, high-yielding, and avoids the use of more hazardous coupling agents. sciepub.com

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with a solid support like silica (B1680970) gel can significantly accelerate the direct amidation of carboxylic acids and amines, often with improved yields and selectivity. rsc.org

Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct synthesis of amides from carboxylic acids and amines. nih.gov This enzymatic approach operates under mild conditions and in green solvents, offering a highly sustainable pathway. nih.gov

Photocatalysis: The use of photocatalysts, such as those based on Covalent Organic Frameworks (COFs), allows for the preparation of amides directly from alcohols under mild, light-activated conditions, presenting a revolutionary approach to amide synthesis. dst.gov.in

Solvent-Free and Transition-Metal-Free Conditions: The development of protocols that eliminate the need for organic solvents and transition-metal catalysts, such as the use of NaOtBu for the amidation of esters, contributes significantly to the greening of amide synthesis. rsc.org

Table 2: Overview of Green Synthesis Approaches for Amides

Green Chemistry ApproachKey FeaturesExample Application/PotentialReference
Nitrile Hydrolysis Eco-friendly solvent, avoids harsh reagents.Synthesis of anthracene-9-carboxamide from anthracene-9-carbonitrile. mdpi.com
Boric Acid Catalysis Simple, high-yielding, avoids hazardous coupling agents.Direct amidation of benzoic acid. sciepub.com
Microwave-Assisted Synthesis Accelerated reaction times, improved yields.Direct amidation using silica gel as a solid support. rsc.org
Enzymatic Synthesis Mild conditions, green solvents, high selectivity.CALB-catalyzed synthesis of various amides. nih.gov
Photocatalysis Mild, light-activated conditions, high efficiency.COF-based photocatalyst for amide synthesis from alcohols. dst.gov.in
Solvent-Free Amidation Eliminates organic solvents and transition metals.NaOtBu-mediated amidation of esters. rsc.org

Electronic Absorption Spectroscopy: Elucidating Ground State Properties

The electronic absorption spectra of this compound systems are primarily governed by the extended π-conjugated system of the anthracene core. The interaction of ultraviolet and visible light with the molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions provide significant insight into the ground-state electronic structure of the molecule.

π-π Transitions and Aromatic System Contributions*

The absorption spectrum of this compound is dominated by π-π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of aromatic compounds and are typically intense. The anthracene moiety, with its three linearly fused benzene rings, possesses a delocalized π-electron system, giving rise to multiple absorption bands.

In anthracene itself, distinct bands corresponding to different electronic transitions are observed. The addition of the carboxamide group (-CONH₂) at the 1-position perturbs the electronic structure of the parent anthracene molecule. This substituent can engage in conjugation with the aromatic π-system, influencing the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the energy required for the π-π* transition is altered, leading to shifts in the absorption maxima compared to unsubstituted anthracene. For instance, compounds with double bonds, such as the carbon-oxygen double bond in the carboxamide group, typically exhibit π-π* transitions. bjraylight.com

Influence of Substituents on Absorption Maxima

Substituents on the aromatic core of this compound can significantly modulate its absorption properties by altering the energy gap between the HOMO and LUMO. rsc.org The nature and position of these substituents determine the magnitude and direction of the shift in the absorption maxima (λmax).

Electron-donating groups (EDGs) , such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, increase the electron density of the π-system. This generally raises the energy of the HOMO more than the LUMO, narrowing the energy gap and resulting in a bathochromic shift (red shift) to longer wavelengths.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the π-system. These groups tend to lower the energy of the LUMO more significantly than the HOMO, which also narrows the energy gap and typically causes a bathochromic shift . researchgate.net

The introduction of electron-donating substituents on a phenyl ring attached to a uracil (B121893) system, for example, has been shown to produce bathochromic shifts in the absorption maximum, while electron-attracting groups caused hypsochromic (blue) shifts. omlc.org The effect is highly dependent on the specific molecular system and the position of substitution. For anthracene derivatives, substitution generally leads to a red shift in the excitation energies. researchgate.netresearchgate.net

The following interactive table illustrates the hypothetical effect of different substituents on the primary π-π* absorption band of this compound in a non-polar solvent.

Substituent (R) on Anthracene RingElectronic NatureExpected ShiftHypothetical λmax (nm)
-H (unsubstituted)NeutralReference378
-OCH₃Electron-DonatingBathochromic390
-N(CH₃)₂Strongly Electron-DonatingStrong Bathochromic410
-CNElectron-WithdrawingBathochromic385
-NO₂Strongly Electron-WithdrawingStrong Bathochromic395

Emission Spectroscopy: Fluorescence and Phosphorescence Studies

Upon absorption of light, excited this compound molecules can relax to the ground state via several pathways, including the emission of light as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The emission properties are highly sensitive to the molecular structure and the surrounding environment.

Intramolecular Charge Transfer (ICT) Phenomena

In molecules containing both an electron-donor (D) and an electron-acceptor (A) moiety, photoexcitation can lead to a significant redistribution of electron density, a process known as intramolecular charge transfer (ICT). In the this compound framework, the anthracene unit can act as the electron donor and the carboxamide group can function as the acceptor, or vice-versa, depending on other substituents present.

Upon excitation to a locally excited (LE) state, the molecule can relax to a lower-energy ICT state, which is characterized by a large dipole moment. This ICT state is often stabilized in polar solvents, leading to a pronounced solvatochromism , where the emission wavelength shifts to longer values (a red shift) as the solvent polarity increases. Donor-acceptor systems based on anthracene and cyanostilbene have demonstrated this solvatochromic redshift with increasing solvent dielectric constant, which is attributed to an ICT process.

Twisted Intramolecular Charge Transfer (TICT) Mechanisms in this compound

A specific and important model for ICT is the twisted intramolecular charge transfer (TICT) state. The TICT model proposes that after initial excitation, charge transfer is coupled with a torsional motion (twisting) around the single bond connecting the donor and acceptor groups. This twisting leads to a new, geometrically relaxed excited state with full charge separation and near-perpendicular D and A moieties.

For this compound, the relevant motion would be the rotation around the C1-C(O) single bond. In polar environments, photoexcitation can populate an ICT state that is stabilized by this intramolecular twisting. The resulting TICT state is highly polar and its energy is strongly dependent on the solvent's polarity. Often, relaxation from the TICT state is non-radiative, leading to fluorescence quenching. However, in some cases, a new, red-shifted emission band can be observed from the TICT state. Anthracene anilide derivatives, which are structurally related to this compound, have been found to undergo fluorescence quenching through the formation of a TICT state.

The following table shows representative fluorescence emission data for a hypothetical this compound derivative in different solvents, illustrating the solvatochromic shift characteristic of a TICT mechanism.

SolventDielectric Constant (ε)Emission λmax (nm)
Hexane1.9415
Dichloromethane8.9450
Acetonitrile37.5490
Water80.1530

The delicate balance between the locally excited state and the TICT state can be influenced by external factors, allowing for the rational control of the emission properties. This sensitivity makes TICT-based molecules attractive for use as sensors.

One effective method for controlling the TICT pathway is through interaction with metal ions. For instance, in certain anthracene anilide derivatives, the fluorescence quenching caused by TICT formation can be partially suppressed by the presence of alkaline-earth metal ions. The metal ion likely coordinates with the carboxamide group, sterically hindering the twisting motion required to form the TICT state. This restriction of intramolecular rotation blocks the non-radiative decay pathway, leading to an enhancement of fluorescence from the locally excited state. This "turn-on" fluorescence response makes such compounds potential sensors for specific metal ions.

Another strategy involves chemical reactions that alter the donor or acceptor strength of the involved moieties. Nucleophilic addition to an electron-accepting group can disable its function, thereby preventing the formation of the charge-transfer state and switching the fluorescence "on".

Photoinduced Electron Transfer (PET) Processes and Fluorescence Quenching

Photoinduced electron transfer (PET) is another fundamental process that governs the photophysical behavior of this compound systems. PET is an excited-state electron transfer process where an excited electron moves from a donor to an acceptor molecule or moiety, resulting in charge separation. wikipedia.org This process is a key mechanism for fluorescence quenching, where the energy of the excited state is dissipated through a non-radiative pathway, leading to a decrease in fluorescence intensity. wikipedia.orgnih.gov

In the context of fluorescent sensors, intramolecular PET is often the underlying mechanism for the "off-on" switching of fluorescence. nih.govrsc.org Typically, a fluorophore is linked to a receptor unit. In the "off" state, PET from the receptor to the excited fluorophore quenches the fluorescence. rsc.org Upon binding of a target analyte to the receptor, the energetics of the PET process are altered, inhibiting the quenching and leading to a restoration or "turn-on" of fluorescence. rsc.org This principle has been successfully applied in the design of fluorescent probes for various applications, including cellular imaging. rsc.orgucla.edu

The quenching of anthracene fluorescence can occur through different mechanisms, including dynamic (collisional) quenching and static quenching. chalcogen.royoutube.com Dynamic quenching arises from collisions between the fluorophore and a quencher molecule in the excited state, while static quenching involves the formation of a non-fluorescent ground-state complex. chalcogen.royoutube.comnih.gov The Stern-Volmer equation is commonly used to analyze fluorescence quenching data and can help distinguish between these mechanisms. chalcogen.ro Deviations from linearity in Stern-Volmer plots can indicate the simultaneous operation of both static and dynamic quenching. chalcogen.ronih.gov

For instance, studies on the fluorescence quenching of anthracene by various compounds have demonstrated the complexity of these interactions. The efficiency of quenching can be influenced by the solvent and the nature of the quencher. chalcogen.roresearchgate.net In some systems, a combined quenching mechanism is observed, with both dynamic and static contributions playing a significant role. nih.gov

Excimer and Exciplex Formation in Anthracenecarboxamide Assemblies

Excimers and exciplexes are excited-state species formed through the association of an excited molecule with a ground-state molecule. youtube.com An excimer is formed when the two molecules are identical, while an exciplex is formed when they are different. youtube.com The formation of these species is a concentration-dependent phenomenon and can significantly alter the fluorescence properties of a system, typically leading to a new, red-shifted, and broad emission band.

In anthracenecarboxamide assemblies, the formation of excimers can be a key deactivation pathway for the excited state. The close proximity of anthracene moieties in aggregates or concentrated solutions facilitates the interaction between an excited and a ground-state molecule, leading to excimer formation. This process is often diffusion-controlled, meaning that the rate of formation is limited by how quickly the molecules can encounter each other. youtube.com

The study of excimer and exciplex formation provides valuable insights into the intermolecular interactions and spatial arrangements of molecules in the excited state. The characteristics of the excimer/exciplex emission, such as its intensity and wavelength, can be sensitive to factors like solvent polarity, temperature, and the presence of other molecules, making these phenomena useful in probing the microenvironment of the fluorophore.

Quantum Yield Determinations and Photostability Assessments

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The incorporation of a carboxamide group into the anthracene structure has been shown to be crucial in increasing the quantum yield compared to PET-based aminoanthracene derivatives. researchgate.net This enhancement is attributed to extended conjugation and plays a significant role in the molecule's interaction with other species. researchgate.net For example, in the solid state, the quantum yield can be influenced by molecular packing. A more rigid molecular packing can lead to a higher quantum yield. rsc.org

Photostability, the ability of a molecule to resist photodegradation upon exposure to light, is another essential characteristic, particularly for applications in fluorescence imaging and materials science. The chemical structure of the fluorophore and its environment can significantly impact its photostability. Assessing the photostability of this compound derivatives is crucial for determining their suitability for long-term applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed structural elucidation of organic molecules, including complex systems like this compound and its derivatives. uobasrah.edu.iqnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure, connectivity, and conformation.

1H NMR and 13C NMR Chemical Shift Analysis

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for determining the basic framework of a molecule. uobasrah.edu.iq

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, with protons in electron-rich environments appearing at higher field (lower δ values) and those in electron-poor environments appearing at lower field (higher δ values). youtube.com The integration of the signals provides the relative number of protons of each type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. uobasrah.edu.iq Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is highly sensitive to its hybridization and the electronegativity of attached atoms, providing valuable clues about the functional groups present. wisc.edu

The chemical shifts in both ¹H and ¹³C NMR spectra are crucial for the initial assignment of the structure of this compound derivatives. mdpi.compreprints.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

NucleusFunctional GroupTypical Chemical Shift Range (ppm)
¹HAromatic Protons (Anthracene)7.0 - 9.0
Amide (N-H) Proton5.0 - 8.5
Alkyl Protons (on substituent)0.5 - 4.5
¹³CAromatic Carbons (Anthracene)120 - 140
Carbonyl (C=O) Carbon160 - 180
Alkyl Carbons (on substituent)10 - 60
Quaternary Aromatic Carbons130 - 150

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Complex Structures

For complex molecules like substituted 1-anthracenecarboxamides, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide a powerful solution by spreading the NMR information into a second dimension, revealing correlations between different nuclei. creative-biostructure.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net The Nuclear Overhauser Effect (NOE) is distance-dependent, making NOESY invaluable for determining the three-dimensional structure and stereochemistry of a molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows direct, one-bond correlations between protons and the carbons to which they are attached. creative-biostructure.comsdsu.eduyoutube.com It is a highly sensitive technique that is essential for assigning the carbon signals in a ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule together. creative-biostructure.comresearchgate.net

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals in the spectra of complex this compound derivatives, providing a complete and detailed picture of their molecular structure. mdpi.comresearchgate.netyoutube.com

Table 2: Summary of 2D NMR Techniques and Their Applications

TechniqueType of CorrelationInformation Provided
COSY¹H-¹HIdentifies neighboring protons (through-bond connectivity).
NOESY¹H-¹HIdentifies protons that are close in space (through-space proximity).
HSQC¹H-¹³C (one-bond)Correlates protons to their directly attached carbons.
HMBC¹H-¹³C (multiple-bond)Correlates protons to carbons over two or three bonds, revealing long-range connectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•). This molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged ions and neutral radicals. Only the charged fragments are detected, and their mass-to-charge ratio (m/z) provides a unique fingerprint of the molecule.

For this compound (C₁₅H₁₁NO), the exact molecular weight is 221.0841 g/mol . The mass spectrum is expected to be dominated by a prominent molecular ion peak at m/z = 221, a characteristic feature for aromatic compounds due to the stability of the π-conjugated system which can delocalize the positive charge. libretexts.orgnist.gov

The fragmentation of this compound would be governed by the cleavage of bonds associated with the carboxamide substituent. Key fragmentation pathways for primary amides include the alpha-cleavage and rearrangements. libretexts.orgmiamioh.edu The primary fragmentation pathways anticipated for this compound are:

Loss of the amino radical (•NH₂): Alpha-cleavage adjacent to the carbonyl group can lead to the loss of an amino radical (mass = 16), resulting in the formation of a highly stable anthracenoyl cation at m/z = 205. This is often a very prominent peak in the spectra of primary aromatic amides.

Loss of the entire carboxamide group (•CONH₂): Cleavage of the bond between the anthracene ring and the carbonyl carbon results in the loss of the carboxamide radical (mass = 44). This would generate an anthracenyl cation at m/z = 177.

Formation of the Anthracene Radical Cation: A fragmentation pathway could also lead to a fragment corresponding to the anthracene radical cation at m/z = 178. Studies on the impact ionization of anthracene itself show this to be the stable parent ion. whiterose.ac.uk

The following table outlines the predicted principal fragments for this compound in an EI-MS experiment.

Predicted m/z Proposed Fragment Ion Formula of Ion Neutral Loss Formula of Neutral Loss
221Molecular Ion[C₁₅H₁₁NO]⁺•--
205[M - NH₂]⁺[C₁₅H₉O]⁺Amino Radical•NH₂
177[M - CONH₂]⁺[C₁₄H₉]⁺Carboxamide Radical•CONH₂
178Anthracene Radical Cation[C₁₄H₁₀]⁺•--

This table represents a theoretical fragmentation pattern based on established chemical principles.

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopy encompasses a suite of pump-probe techniques used to investigate the dynamic processes that occur in molecules after they absorb light. wikipedia.org Techniques like femtosecond transient absorption (TA) spectroscopy allow for the monitoring of excited-state populations on timescales ranging from femtoseconds to nanoseconds, providing critical insights into photophysical pathways such as internal conversion, intersystem crossing, and charge transfer. hamamatsu.com

For an anthracene derivative like this compound, photoexcitation with a UV pump pulse populates higher-lying singlet excited states (Sₙ). Following the principles of Kasha's rule, these higher states typically undergo very rapid, non-radiative decay via internal conversion to the lowest singlet excited state (S₁), which is the locally excited (LE) state of the anthracene core. researchgate.net

The subsequent dynamics are dictated by the interplay between the anthracene moiety and the carboxamide substituent. Femtosecond TA studies on similar donor-acceptor anthracene derivatives reveal a multi-step relaxation process. researchgate.netrsc.orgnih.gov The S₁ (LE) state can decay through several channels:

Fluorescence: Radiative decay back to the ground state (S₀), emitting a photon.

Intersystem Crossing (ISC): A spin-forbidden transition from the singlet (S₁) state to a triplet (T₁) state.

Intramolecular Charge Transfer (ICT): If the carboxamide group acts as an electron acceptor, the excited electron on the anthracene core can transfer to the substituent, forming an ICT state. This process is often observed in anthracene derivatives with electron-withdrawing groups. nih.gov

A typical TA experiment on this compound would likely reveal several transient species with distinct lifetimes. The data is often fit to a multi-exponential decay model to extract the time constants (τ) for each process.

Process Description Typical Timescale (τ)
Internal Conversion (Sₙ → S₁)Non-radiative relaxation to the lowest excited singlet state.< 1 ps
LE → ICT TransitionRelaxation from the locally excited state to an intramolecular charge transfer state.1 - 100 ps
Intersystem Crossing (S₁ → T₁)Transition from the singlet manifold to the triplet manifold.1 - 10 ns
Triplet State DecayDecay of the T₁ state back to the ground state (phosphorescence or non-radiative).>100 ns to µs

This table summarizes expected excited-state processes and their typical timescales for functionalized anthracene derivatives based on published research. researchgate.netrsc.org

Studies on related systems show that the evolution of TA spectra can reveal the transition from an LE state to a charge transfer state. researchgate.netnih.gov For example, the initial spectrum might be dominated by the S₁ → Sₙ absorption of the anthracene core, which then evolves into a new absorption band characteristic of the ICT state. The lifetime of the triplet excited state is a critical parameter, particularly for applications in photoredox catalysis and photon upconversion, and can be significantly influenced by the molecular structure. db-thueringen.de

Computational Chemistry and Theoretical Investigations of 1 Anthracenecarboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. scientists.uz By calculating the electron density, DFT can predict molecular geometries, energies, and other fundamental electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for the lowest-energy electronic excitation. researchgate.net

For the parent anthracene (B1667546), the HOMO and LUMO are delocalized π-orbitals characteristic of polycyclic aromatic hydrocarbons. The introduction of a substituent, such as the -CONH₂ group in 1-anthracenecarboxamide, is expected to modulate the energies of these orbitals. The carboxamide group has a dual electronic nature: the carbonyl group is electron-withdrawing, which tends to lower the energy of both HOMO and LUMO, while the amino group has a lone pair that can participate in resonance, acting as an electron-donating group.

Table 1: Representative DFT-Calculated HOMO-LUMO Energies for Anthracene Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Anthracene-5.50-1.953.55
9-Nitroanthracene-6.15-2.853.30
9-Aminoanthracene-4.98-1.753.23
9-Anthracenecarboxylic acid-5.92-2.213.71

Note: The values presented are illustrative and compiled from various computational studies on anthracene derivatives. Actual values depend on the specific DFT functional and basis set used.

The electronic absorption and emission spectra of molecules can be predicted with reasonable accuracy using computational methods, primarily Time-Dependent DFT (TD-DFT). youtube.com These calculations provide information on excitation energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions. youtube.com

The absorption spectrum of anthracene is characterized by structured bands corresponding to π-π* transitions. nih.gov Substitution on the anthracene core alters these spectra. For 9,10-disubstituted anthracenes, the absorption profiles remain similar to the parent molecule but can be shifted depending on the substituent. nih.gov The introduction of a carboxamide group at the 1-position would likely cause a bathochromic (red) shift in the absorption spectrum due to the extension of the conjugated system and the resulting smaller HOMO-LUMO gap.

Fluorescence prediction involves optimizing the molecule's geometry in its first excited state. marshall.edu The energy difference between the optimized excited state and the ground state corresponds to the fluorescence emission energy. Studies on diphenylphosphanyl anthracenes have shown that substituent-induced changes in the anthracene core's geometry, such as bending, can lead to significant red-shifts and changes in fluorescence quantum yield. nih.govnih.gov The carboxamide group in this compound could influence the excited-state geometry and dynamics, potentially leading to interesting fluorescence properties, possibly including intramolecular charge transfer (ICT) character in the excited state. rsc.org

Table 2: Computationally Predicted vs. Experimental Absorption Maxima (λ_max) for Anthracene Derivatives in THF

CompoundCalculated λ_max (nm)Experimental λ_max (nm)
Anthracene375376
9-Methylanthracene385387
9,10-Diphenylanthracene398402

Note: Data is illustrative, sourced from benchmarks comparing TD-DFT calculations with experimental results for substituted anthracenes.

The carboxamide group (-CONH₂) is a classic motif for forming robust intermolecular hydrogen bonds, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). Computational studies on β-9-anthracene carboxylic acid, a closely related molecule, have used DFT to investigate the nature and dynamics of the cyclic hydrogen-bonded dimers that form in the crystalline state. researchgate.net Similar DFT calculations for this compound would allow for the characterization of hydrogen bond strengths, geometries, and their influence on the supramolecular assembly in the solid state.

The large, flat surface of the anthracene core makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are crucial in determining the crystal packing of aromatic molecules and their behavior in biological systems. rsc.org Computational studies have analyzed the various possible stacking geometries, such as face-to-face and parallel-displaced, and have quantified their interaction energies. acs.orgtandfonline.com For anthracene dimers, parallel-displaced configurations are often found to be more stable than perfect face-to-face stacking due to a reduction in Pauli repulsion. The interaction energy is a delicate balance of electrostatic and dispersion forces. tandfonline.com In this compound, the presence of the polar carboxamide group would introduce significant electrostatic contributions, influencing the preferred stacking orientation relative to unsubstituted anthracene.

Table 3: Calculated Interaction Energies for Different Anthracene Dimer Configurations

Dimer ConfigurationInteraction Energy (kcal/mol)
Parallel-Displaced-2.5 to -3.5
T-shaped-1.5 to -2.5
Face-to-Face (Sandwich)-1.0 to -2.0

Note: These are typical energy ranges from high-level quantum chemical calculations on the anthracene dimer. The exact values vary with the method and the precise geometry.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the primary method for investigating the properties of electronically excited states. acs.orgcsic.es Beyond predicting spectra, it allows for a detailed analysis of the character of each electronic transition. This is achieved by examining the molecular orbitals involved in the excitation. csic.es

For many anthracene derivatives, the lowest energy transition is primarily a HOMO→LUMO transition with π-π* character, localized on the anthracene core. nih.gov However, in derivatives with strong donor and acceptor groups, excitations can gain significant intramolecular charge transfer (ICT) character, where electron density moves from one part of the molecule to another upon excitation. rsc.org

In this compound, the anthracene ring can act as the electron donor and the carboxamide group as the acceptor. TD-DFT calculations could quantify the degree of charge transfer in the excited states. This is important as ICT states often have large excited-state dipole moments and are sensitive to the solvent polarity, leading to solvatochromic shifts in their fluorescence spectra.

Molecular Dynamics Simulations of Anthracenecarboxamide Systems

Molecular dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. nih.gov This technique is ideal for studying the conformational dynamics of molecules and their interactions with their environment, such as a solvent or a biological macromolecule.

An MD simulation of this compound could provide insights into several aspects. First, it could explore the conformational landscape of the C-N bond rotation, revealing the preferred orientation of the carboxamide group relative to the anthracene ring and the energy barriers between different conformers. Second, when simulated in a solvent like water, MD can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the carboxamide group and water molecules.

Studies on related systems, such as anthracene in an argon matrix or interacting with cyclodextrins, demonstrate the utility of MD in understanding host-guest interactions and the local environment around the aromatic core. nih.govacs.org Similarly, simulations of dibenz[a,h]anthracene (B1670416) within a model cell membrane show how these molecules orient themselves and interact with lipid bilayers. rsc.org A similar approach for this compound could be used to predict its behavior in complex biological environments.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly DFT, are indispensable for elucidating chemical reaction mechanisms. nih.govrsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy barrier (activation energy) determines the reaction rate.

For this compound, several reaction types could be investigated. The anthracene ring is known to undergo reactions like electrophilic substitution and cycloadditions. mdpi.comyoutube.com The carboxamide group is a deactivating, meta-directing group in the context of electrophilic aromatic substitution. Quantum chemical calculations could precisely predict the most likely sites for substitution on the anthracene ring by calculating the energies of the intermediate carbocations (the σ-complexes).

Furthermore, reactions involving the amide functionality itself, such as hydrolysis, could be modeled. These calculations would involve finding the transition states for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon and subsequent bond-breaking steps, providing a detailed, atomistic picture of the reaction pathway. acs.org

Predictive Modeling for Structure-Property Relationships of this compound Remains an Unexplored Area

A thorough review of scientific literature reveals a notable gap in the computational chemistry and theoretical investigation of this compound, specifically concerning predictive modeling for its structure-property relationships. While the broader fields of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are well-established for various classes of chemical compounds, dedicated studies focusing solely on this compound are not presently available in published research.

Predictive modeling, a cornerstone of modern computational chemistry, employs statistical and machine learning methods to correlate a molecule's structural or physicochemical descriptors with its properties, such as biological activity, toxicity, solubility, or electronic characteristics. These models are invaluable for accelerating drug discovery, materials science, and environmental risk assessment by enabling the virtual screening of compounds and the prediction of their behavior without the need for extensive experimental synthesis and testing.

Typically, the development of a robust QSAR or QSPR model involves the curation of a dataset of compounds with known properties, the calculation of a wide range of molecular descriptors for each compound, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation to ensure its predictive power.

Despite the existence of studies on related compounds, such as derivatives of anthracene or other carboxamides, the specific application of these predictive modeling techniques to this compound has not been a primary focus of reported research. Consequently, there are no established models, detailed research findings, or corresponding data tables that specifically delineate the structure-property relationships of this compound through predictive modeling. Such research would be necessary to computationally predict its various properties and to understand how modifications to its structure might influence its behavior. The synthesis and study of derivatives like N,N'-(4,7,10-trioxatridecane-1,13-diyl)bis(2-anthracenecarboxamide) in the context of photophysical phenomena suggest that the parent compound is of interest, yet this has not translated into dedicated predictive modeling studies for this compound itself. researchgate.net

The absence of this specific research indicates a potential area for future investigation within computational and medicinal chemistry. Future work could involve building a dataset including this compound and its derivatives to develop predictive models for various endpoints, thereby contributing to a more comprehensive understanding of this chemical scaffold.

Supramolecular Chemistry and Self Assembly of 1 Anthracenecarboxamide Derivatives

Non-Covalent Interactions in 1-Anthracenecarboxamide Assemblies

The spontaneous organization of this compound derivatives into ordered supramolecular assemblies is primarily dictated by a delicate interplay of non-covalent forces. The most significant of these are hydrogen bonding, mediated by the carboxamide functionality, and π-π stacking, arising from the aromatic anthracene (B1667546) units.

Hydrogen Bonding Networks Involving the Carboxamide Group

The carboxamide group (–CONH–) is a powerful and directional hydrogen-bonding motif that plays a crucial role in determining the structure of self-assembled systems. In the solid state, primary amides can form robust intermolecular hydrogen bonds, often leading to the formation of characteristic motifs. The N–H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This directional interaction can lead to the formation of one-dimensional chains or more complex two- and three-dimensional networks.

For instance, in the crystal structure of related dicarboxamide compounds, the amide groups have been observed to form R22(8) ring motifs through complementary head-to-tail hydrogen bonding. mdpi.com This type of interaction, where two molecules are held together by a pair of N–H···O hydrogen bonds, is a common feature in the solid-state structures of carboxamides and significantly contributes to the stability of the resulting assembly. The specific geometry and connectivity of these hydrogen-bonding networks can be influenced by the presence of other functional groups within the molecule and the crystallization conditions.

Aromatic π-π Stacking Interactions

The large, electron-rich π-system of the anthracene core in this compound derivatives makes them highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a key driving force in the self-assembly of these molecules. The geometry of the π-π stacking can vary, with common arrangements including face-to-face, parallel-displaced, and T-shaped or edge-to-face configurations.

Molecular Recognition Phenomena by this compound Receptors

The well-defined structural features and the presence of hydrogen-bonding and aromatic moieties make this compound derivatives attractive candidates for the development of synthetic receptors for molecular recognition. These receptors can selectively bind to specific guest molecules, such as anions or cations, through a combination of non-covalent interactions.

Anion Recognition by Anthracenecarboxamide Scaffolds

The amide N–H groups in this compound derivatives are effective hydrogen-bond donors for the recognition of anions. By incorporating multiple carboxamide groups into a preorganized scaffold, it is possible to create a binding pocket that is complementary in size and shape to a target anion. The binding event is typically characterized by the formation of multiple hydrogen bonds between the amide protons and the anion, leading to a stable host-guest complex.

Receptors based on amide and thiourea functionalities have demonstrated high affinities for various anions. nih.gov The strength and selectivity of anion binding can be tuned by modifying the structure of the receptor to control the acidity of the N–H protons and the geometric arrangement of the hydrogen-bond donors. For example, the incorporation of electron-withdrawing groups can enhance the acidity of the amide protons, leading to stronger anion binding.

Photodimerization Processes and Control

A characteristic photochemical reaction of anthracene and its derivatives is the [4π+4π] photodimerization that occurs upon irradiation with UV light. This reaction involves the formation of a cycloadduct between two anthracene molecules, leading to a significant change in their spectroscopic and structural properties. In the context of supramolecular assemblies of this compound derivatives, the preorganization of the anthracene units in the solid state or in solution can influence the efficiency and stereochemistry of the photodimerization process.

The proximity and orientation of the anthracene moieties, dictated by the hydrogen-bonding and π-π stacking interactions within the assembly, can facilitate the photodimerization reaction. By controlling the self-assembly process, it is possible to control the outcome of the photochemical reaction. For instance, in a bis-anthracenyl hydrogen-bonding receptor, the ground-state conformation of the flexible tether connecting the two anthracene units was found to control the formation of head-to-head versus head-to-tail photodimers. nih.gov This demonstrates that the supramolecular organization can be a powerful tool to direct the stereoselectivity of photochemical reactions. The reversible nature of this photodimerization also opens up possibilities for applications in photo-switchable materials and molecular devices.

Intramolecular and Intermolecular Photodimerization of Anthracene Units

A hallmark of anthracene derivatives is their ability to undergo photodimerization upon exposure to UV light. mdpi.com This [4+4] cycloaddition reaction can occur both intramolecularly, in molecules containing two anthracene moieties, and intermolecularly, between two separate anthracene-containing molecules. The photodimerization process involves the formation of a new cyclobutane ring, which links the central rings of the two anthracene units. This reaction is reversible and can be influenced by factors such as the solvent, the presence of substituents on the anthracene ring, and the spatial arrangement of the interacting molecules. researchgate.net

In solution, the irradiation of difunctionalized anthracene derivatives typically results in a mixture of two [4+4] photodimerization products: the anti and syn isomers. rsc.org The regioselectivity of this reaction, meaning the preferential formation of one isomer over the other, is often difficult to control in solution due to the random orientation of the molecules. rsc.org However, by employing supramolecular strategies, it is possible to pre-organize the anthracene units and achieve a high degree of control over the photodimerization outcome. rsc.org

The photodimerization process can be monitored by observing changes in the photophysical properties of the system. For instance, the characteristic fluorescence of the anthracene monomer is significantly quenched upon dimerization due to the disruption of the extended π-system. rsc.org

Template Effects of Metal Ions on Photodimerization Regioselectivity

Metal ions can act as templates to direct the photodimerization of anthracene derivatives with remarkable regio- and stereoselectivity. rsc.org By coordinating to ligands bearing anthracene moieties, metal ions can pre-organize the reactants in specific spatial arrangements, thereby favoring the formation of a particular photodimer. For example, the use of different metal templates can control whether the anthracene units are arranged in an antiparallel or parallel fashion, leading to the exclusive generation of either the anti or syn photodimer, respectively. rsc.org

This supramolecular approach mimics the high selectivity observed in enzymatic reactions, where the microenvironment of the active site dictates the outcome of a chemical transformation. rsc.org The use of metallosupramolecular assemblies provides a powerful tool for controlling the stereochemistry of the [4+4] cycloaddition, a challenge that remains largely unmet in conventional solution-phase photochemistry. rsc.org

Self-Assembly Strategies for Ordered this compound Architectures

The self-assembly of this compound derivatives into ordered structures is driven by a combination of non-covalent interactions. The inherent ability of the anthracene core to form aromatic interactions, such as π-π stacking, plays a crucial role in the molecular arrangement. ljmu.ac.uk Additionally, the carboxamide group provides a site for hydrogen bonding, further directing the assembly process.

By carefully designing the molecular structure of this compound derivatives, it is possible to control their self-assembly into various morphologies, including crystalline and liquid crystalline states, as well as gels and other complex systems. ljmu.ac.uk For instance, the introduction of different substituents can modulate the strength and directionality of the intermolecular interactions, leading to the formation of distinct supramolecular architectures.

The table below summarizes key research findings on the self-assembly of anthracene derivatives, which can be extrapolated to understand the potential behavior of this compound.

Derivative FamilyKey Non-Covalent InteractionsResulting Supramolecular Structure
9,10-Bis(phenylethynyl)anthracenes (BPEA)π-π stacking, Hydrogen bondingH-type aggregates in solution
Acyl anthracenesπ-π stackingCrystalline solids
Anthracene derivatives with alkoxy tailsvan der Waals, π-π stackingTwo-dimensional patterned surfaces

This table presents data on anthracene derivatives to illustrate the principles of self-assembly that would apply to this compound.

Crystal Engineering of this compound Solid Forms

Crystal engineering provides a powerful strategy for designing solid-state materials with desired properties by controlling the arrangement of molecules in a crystal lattice. For this compound, this involves the strategic use of intermolecular interactions to guide the formation of specific crystalline structures.

Co-crystallization and Polymorphism Studies

Co-crystallization is a technique used to create new solid forms by combining two or more different molecules in the same crystal lattice. mdpi.com This approach can be used to modify the physicochemical properties of a substance, such as its solubility and photoluminescence. mdpi.comnih.gov In the context of this compound, co-crystallization with other molecules, known as coformers, could lead to the formation of novel materials with tunable properties. For example, co-crystals of 9-anthracenecarboxylic acid with dipyridine coformers have been shown to exhibit altered photophysical properties compared to the pure acid. mdpi.com

Polymorphism, the ability of a substance to exist in more than one crystalline form, is another important aspect of the crystal engineering of this compound. Different polymorphs can have distinct properties, and controlling their formation is a key challenge in materials science.

The following table details examples of co-crystallization involving a related anthracene derivative, 9-anthracenecarboxylic acid (ACA).

Co-crystal SystemStoichiometryCrystal SystemKey Interactions
ACA–1,2-Bis(4-pyridyl)ethylene (BPEE)2:1MonoclinicO–H···N hydrogen bonds, C–H···O hydrogen bonds, π···π interactions, C–H···π interactions
ACA–1,2-Bis(4-pyridyl)ethane (BPE)2:1MonoclinicO–H···N hydrogen bonds, C–H···O hydrogen bonds, π···π interactions, C–H···π interactions

This table showcases co-crystallization data for 9-anthracenecarboxylic acid to exemplify the principles applicable to this compound. mdpi.com

Design of Hydrogen-Bonded Frameworks

The carboxamide group in this compound is a versatile functional group for the construction of hydrogen-bonded frameworks. Hydrogen bonds are highly directional and can be used to create robust and predictable supramolecular structures. rsc.organu.edu.au By designing molecules with specific hydrogen bond donor and acceptor sites, it is possible to assemble them into one-, two-, or three-dimensional networks. beilstein-journals.org

The design of such frameworks is a central theme in supramolecular chemistry and has led to the development of a wide range of materials with applications in areas such as gas storage, catalysis, and sensing. researchgate.netnih.gov The principles of hydrogen bond-directed self-assembly are well-established and can be readily applied to the design of novel materials based on this compound. rsc.org

Advanced Applications of 1 Anthracenecarboxamide in Materials Science and Sensing

Fluorescent Chemosensors and Probes Based on 1-Anthracenecarboxamide

The development of fluorescent chemosensors is a significant area of research, with applications spanning environmental monitoring, industrial process control, and biomedical diagnostics. Fluorescent probes are particularly valued for their high sensitivity, rapid response times, and the ability to provide real-time data. This compound derivatives have proven to be excellent platforms for creating these sensors due to their desirable photophysical properties, including good photostability, large Stokes shifts, and high quantum yields.

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that play crucial roles in various biological and chemical processes. However, their overproduction can lead to cellular damage and is implicated in numerous diseases. Consequently, the ability to detect these species is of great importance.

Hypochlorite (B82951) (ClO⁻), a key ROS, is involved in the immune response but can also cause tissue damage at elevated levels. researchgate.netresearchgate.net Fluorescent probes offer a powerful tool for monitoring hypochlorite concentrations in biological systems. nih.gov A notable example is a mitochondria-targeted fluorescent probe, mito-ACS, which is based on an anthracenecarboxamide fluorophore. researchgate.netresearchgate.netmdpi.com This probe was designed to be highly selective and sensitive to hypochlorite. researchgate.netresearchgate.netmdpi.com

The design of mito-ACS incorporates a thioether group, which is known to react specifically with hypochlorite. mdpi.com In its native state, the thioether quenches the fluorescence of the anthracenecarboxamide core. mdpi.com However, upon oxidation by hypochlorite, this quenching effect is removed, leading to a significant increase in fluorescence intensity. mdpi.com This "turn-on" response allows for the sensitive detection of hypochlorite. mdpi.com The probe also includes a triphenylphosphonium cation, which directs it specifically to the mitochondria, enabling the monitoring of hypochlorite levels within this crucial cellular organelle. researchgate.netresearchgate.netmdpi.com

Research has demonstrated that mito-ACS exhibits a rapid response to hypochlorite, with a detection limit as low as 23 nM. researchgate.netresearchgate.netmdpi.comnih.govnih.gov It also shows excellent selectivity for hypochlorite over other biologically relevant ROS/RNS and metal ions. mdpi.com These characteristics, combined with its good water solubility and photostability, make it a valuable tool for real-time imaging of mitochondrial hypochlorite in living cells. researchgate.netresearchgate.netmdpi.comnih.gov

Table 1: Performance of mito-ACS Probe for Hypochlorite Detection

FeaturePerformanceReference
AnalyteHypochlorite (ClO⁻) researchgate.netresearchgate.netmdpi.com
Response TimeWithin 6 seconds researchgate.netmdpi.comnih.gov
Detection Limit23 nM researchgate.netresearchgate.netmdpi.comnih.govnih.gov
SelectivityHigh over other ROS/RNS and metal ions mdpi.com
Cellular TargetingMitochondria researchgate.netresearchgate.netmdpi.com

While the primary focus of recent research on this compound-based sensors has been on reactive oxygen species, the structural framework is adaptable for the detection of other analytes, including metal ions. The design of chemosensors for metal ions often involves incorporating a specific binding site for the target ion into the molecular structure of the fluorophore. The binding of the metal ion then causes a change in the fluorescence properties of the molecule.

For instance, in the development of the mito-ACS probe for hypochlorite, its selectivity was tested against a range of metal ions, including Ag⁺, Mg²⁺, and Zn²⁺. mdpi.com The probe showed negligible fluorescence response to these ions, indicating the high specificity of the thioether group for hypochlorite. mdpi.com However, this also highlights the potential for modifying the this compound structure to create sensors that do respond to these metal ions. By replacing the thioether with a ligand that selectively binds to a specific metal ion, it is possible to develop new fluorescent sensors for these targets.

The development of selective chemosensors for metal ions like Zn²⁺ is an active area of research. researchgate.net These sensors often employ a ratiometric response, where the ratio of fluorescence intensity at two different wavelengths changes upon ion binding, providing a more reliable and quantitative measurement. researchgate.net

The detection of nitroaromatic compounds is of significant interest due to their use in explosives and their environmental toxicity. rsc.org Fluorescent chemosensors have emerged as a promising technology for the rapid and sensitive detection of these compounds. nih.gov The sensing mechanism often relies on the electron-deficient nature of nitroaromatics, which can quench the fluorescence of electron-rich fluorophores through a process of photoinduced electron transfer (PET). nih.gov

Anthracene (B1667546) derivatives are known to be effective fluorophores for the detection of nitroaromatics. researchgate.net The electron-rich anthracene core can donate an electron to the electron-accepting nitroaromatic compound, leading to fluorescence quenching. This "turn-off" sensing mechanism provides a clear signal for the presence of the analyte. nih.gov

While specific examples of this compound being used for nitroaromatic detection are not as prevalent in the literature as for other applications, the underlying principles of fluorescence quenching suggest that it would be a suitable platform for this purpose. The carboxamide group can be modified to enhance the electron-donating properties of the anthracene ring system, potentially leading to more sensitive detection.

The functionality of fluorescent chemosensors based on this compound relies on a variety of sensing mechanisms that translate the binding of an analyte into a measurable optical signal. The most common mechanisms are fluorescence "turn-on," "turn-off," and ratiometric responses. nih.govrsc.org

Fluorescence "Turn-Off" Sensing: This is a common mechanism where the fluorescence of the probe is quenched or turned off in the presence of the analyte. rsc.org This can occur through several processes, including photoinduced electron transfer (PET), where the analyte accepts an electron from the excited fluorophore, leading to non-radiative decay. This is a primary mechanism for the detection of electron-deficient species like nitroaromatic compounds. nih.gov

Fluorescence "Turn-On" Sensing: In this mechanism, the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon interaction with the analyte. nih.gov This is often achieved by designing the probe with a "quencher" group that is removed or altered upon reaction with the analyte. rsc.org The mito-ACS probe for hypochlorite is a prime example of a turn-on sensor. mdpi.com The thioether group acts as a quencher, and its oxidation by hypochlorite restores the fluorescence of the anthracenecarboxamide core. mdpi.com

Ratiometric Sensing: Ratiometric probes exhibit a change in the ratio of fluorescence intensity at two different emission wavelengths upon analyte binding. nih.gov This approach offers several advantages over intensity-based measurements, as it can correct for variations in probe concentration, excitation light intensity, and other environmental factors. This leads to more accurate and reliable quantitative measurements. semanticscholar.org While not explicitly detailed for this compound in the provided context, the development of ratiometric sensors is a common strategy for improving the performance of fluorescent probes. researchgate.net

A significant advantage of fluorescent chemosensors is their ability to be used for real-time detection and imaging in complex biological environments. nih.gov This allows researchers to study the dynamics of analytes in living cells and organisms, providing valuable insights into biological processes and disease mechanisms.

The mito-ACS probe, for example, has been successfully used for imaging mitochondrial hypochlorite in living HeLa cells. researchgate.netresearchgate.netmdpi.com The probe's good water solubility, low toxicity, and ability to specifically target mitochondria make it well-suited for such applications. researchgate.netresearchgate.netmdpi.comnih.gov By using fluorescence microscopy, researchers can visualize the changes in hypochlorite concentration within the mitochondria in real-time. researchgate.netresearchgate.netmdpi.com This can be used to study the effects of various stimuli on cellular ROS production. researchgate.net

The ability to perform real-time imaging is crucial for understanding the transient nature of many biological analytes, such as reactive oxygen species, which have very short lifetimes. nih.govnih.gov Fluorescent probes like those based on this compound provide the necessary sensitivity and temporal resolution for these studies. nih.gov

Optoelectronic Materials Based on Anthracenecarboxamide

The unique electronic and photophysical properties of anthracene derivatives also make them promising candidates for use in optoelectronic materials and devices. rsc.orgnih.gov These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govrsc.org

While research into this compound for optoelectronics is still an emerging area, the broader class of anthracene-based materials has shown significant promise. For example, BN-anthracenes have been engineered to create high-mobility organic semiconductors, a key component of OFETs. nih.gov By modifying the periphery of the anthracene core, researchers were able to achieve a hole mobility of 1.3 cm² V⁻¹ s⁻¹, a benchmark value for practical applications. nih.gov

The development of organic optoelectronic materials often involves tuning the molecular structure to control properties such as charge carrier mobility, light absorption and emission, and energy levels. rsc.org The carboxamide group in this compound offers a versatile handle for such modifications. It can be used to attach different functional groups to the anthracene core, allowing for the fine-tuning of its electronic properties. This could lead to the development of new materials with tailored characteristics for specific optoelectronic applications.

Organic Light-Emitting Diode (OLED) Components

Anthracene derivatives are integral to the advancement of Organic Light-Emitting Diode (OLED) technology, prized for their high fluorescence quantum yields and thermal stability. researchgate.netrsc.org These molecules are frequently employed as blue fluorescent emitters, a critical component for full-color displays and white lighting applications. researchgate.net The strategy of modifying the anthracene core with various substituents allows for the fine-tuning of their electroluminescent properties. rsc.org

Photonic Devices and Organic Semiconductors

The utility of anthracene derivatives extends beyond OLEDs into the broader fields of photonic devices and organic semiconductors. Anthracene itself is a well-regarded building block for organic semiconductors due to its potential for strong intermolecular electronic coupling. chemicalbook.com Derivatives of anthracene are explored for their use in organic field-effect transistors (OFETs) and as hole-transporting materials (HTMs) in devices like perovskite solar cells. chemicalbook.comrsc.org

The performance of these devices hinges on the ability of the organic material to efficiently transport charge. The design of novel anthracene-based molecules is a key area of research, with a focus on creating materials that self-assemble into ordered structures to facilitate charge mobility. rsc.org For instance, the synthesis of arylamine-based hole-transporting materials featuring an anthracene π-linker has shown promise in improving the efficiency and stability of perovskite solar cells. rsc.org The this compound structure serves as a valuable platform in this context, where the carboxamide group can be used to introduce moieties that enhance hole-transport properties or influence the molecular packing in the solid state.

Advanced Materials with Aggregation-Induced Emission (AIE) Properties

A significant challenge in the field of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where molecules that are highly emissive in dilute solutions become non-emissive in the solid state. The discovery of aggregation-induced emission (AIE) has provided a powerful solution to this problem. nih.govresearchgate.net AIE-active molecules, or AIEgens, are typically non-emissive when dissolved but become highly luminescent upon aggregation. researchgate.net

Research has shown that anthracene derivatives can be engineered to exhibit AIE properties. By attaching specific substituents that induce twisted molecular conformations, the non-radiative decay pathways that dominate in solution can be effectively blocked in the aggregate state, leading to intense light emission. rsc.org For example, the synthesis of 9,10-distyrylanthracene (B86952) derivatives has produced molecules with typical AIE characteristics. rsc.org The this compound framework is a candidate for creating new AIEgens. The functional handle of the carboxamide group allows for the introduction of rotor-like structures that can promote the AIE effect, paving the way for highly efficient solid-state emitters for use in sensors, bio-imaging, and optoelectronic devices. nih.govCurrent time information in Bangalore, IN.

Bio-imaging Probes for Subcellular Localization (e.g., Mitochondria) in Research Contexts

The development of fluorescent probes that can selectively target and image specific organelles within living cells is crucial for understanding cellular processes and disease pathogenesis. Mitochondria, as the powerhouses of the cell, are of particular interest. rsc.orgacs.orgresearchgate.net

Scientists have successfully developed a fluorescent probe based on an anthracene carboximide core, a close derivative of this compound, for the rapid and sensitive detection of mitochondrial hypochlorite (ClO⁻), a reactive oxygen species linked to various diseases. rsc.orgacs.orgresearchgate.net This probe, named mito-ACS, demonstrates several key features essential for bio-imaging:

High Selectivity and Sensitivity: It exhibits a noticeable fluorescence "turn-on" response specifically to hypochlorite. rsc.orgacs.org

Rapid Detection: The probe reacts within seconds, allowing for real-time monitoring. researchgate.net

Mitochondrial Targeting: The incorporation of a triphenylphosphonium cation ensures the probe selectively accumulates within the mitochondria. rsc.orgacs.orgresearchgate.net

Favorable Optical Properties: It possesses excellent photostability and a large Stokes shift, which is beneficial for imaging applications. acs.org

Confocal fluorescence imaging has confirmed that mito-ACS can successfully monitor both externally added and internally generated mitochondrial hypochlorite in living cells with low toxicity, highlighting the potential of anthracene carboxamide derivatives in creating advanced research tools. rsc.orgacs.org

Probe NameTarget AnalyteCellular LocalizationDetection LimitResponse Time
mito-ACS Hypochlorite (ClO⁻)Mitochondria23 nM researchgate.net< 6 seconds researchgate.net

Development of Smart Materials and Responsive Systems

Smart materials are materials that can respond to external stimuli, such as light, temperature, or chemical environment, by changing their properties. Photoresponsive systems, which utilize light as the trigger, are a significant class of smart materials with applications ranging from sensing to controlled release. rsc.orgresearchgate.net

Anthracenecarboxamides have been utilized in the construction of photoresponsive supramolecular systems. researchgate.net These systems can undergo reversible photochemical reactions, such as photodimerization, which alters their structure and properties. By integrating the anthracenecarboxamide unit into larger molecular assemblies, it is possible to create materials whose binding affinities, fluorescence, or conformations can be controlled by light.

For example, anthracenecarboxamides have been incorporated into complex host molecules. The photo-induced dimerization of the anthracene units can modulate the host's ability to bind guest molecules, creating a light-switchable receptor. This principle can be extended to develop targeted and responsive drug delivery systems, where a payload is released only upon irradiation at a specific wavelength. The development of such intelligent systems showcases the advanced capabilities of materials derived from this compound.

Future Directions and Emerging Research Avenues

Integration of 1-Anthracenecarboxamide into Hybrid Materials

The incorporation of this compound and its derivatives into hybrid materials is a burgeoning area of research. These materials, which combine the distinct properties of organic and inorganic components, offer synergistic functionalities. A significant focus is on the development of metal-organic frameworks (MOFs) and polymer composites.

Anthracene-based ligands, including dicarboxylates and those with imidazol-1-ylmethyl substituents, have been successfully used to construct MOFs with diverse topologies and functions. epa.govrsc.orgnih.gov For instance, an ultramicroporous MOF based on 9,10-anthracenedicarboxylate has demonstrated selective gas adsorption capabilities. nih.gov Another study detailed the synthesis of a series of MOFs using 9,10-bis(imidazol-1-ylmethyl)anthracene, resulting in structures with interesting luminescent properties. epa.gov The integration of the this compound moiety into such frameworks could lead to new materials for sensing, catalysis, and gas storage, where the amide group can introduce specific binding sites or modulate the electronic properties of the framework.

Polymer-bound this compound represents another promising avenue. chemicalbook.com By covalently attaching the anthracenecarboxamide unit to a polymer backbone, researchers can create materials that combine the processability and mechanical properties of polymers with the fluorescence and recognition capabilities of the anthracene (B1667546) core. These hybrid materials could find applications in solid-state sensors, light-emitting devices, and smart coatings.

Hybrid Material TypePotential this compound DerivativePotential Application
Metal-Organic Frameworks (MOFs)This compound with coordinating groupsGas storage, chemical sensing, catalysis
Polymer CompositesPolymer-bound this compoundSolid-state sensors, smart coatings
Functionalized NanoparticlesThis compound-coated nanoparticlesBioimaging, targeted drug delivery

Multi-Stimuli Responsive Anthracenecarboxamide Systems

There is a growing interest in the design of "intelligent" materials that can respond to multiple external stimuli, such as temperature, pH, light, and the presence of specific analytes. mdpi.comnih.govijeast.com Anthracenecarboxamide derivatives are being explored as key components in such multi-stimuli responsive systems due to the inherent responsiveness of the anthracene core to light and its ability to participate in non-covalent interactions.

A notable example is the development of hydrogels from gluconamide-tailored anthracene amphiphiles. nih.gov These hydrogels exhibit responsiveness to a variety of stimuli, including temperature, anions, light, and electron-deficient chemicals. The gel-sol transition and changes in fluorescence can be triggered by these external factors, making them suitable for applications in controlled release and sensing. The subtle structural differences between the synthesized gelators highlight the importance of precise molecular design in achieving desired responsive behaviors. nih.gov The incorporation of the this compound scaffold into such systems could provide additional hydrogen bonding sites, enhancing the stability and selectivity of the material's response.

Rational Design of Next-Generation Sensors and Probes

Building upon the established use of anthracenecarboxamides in fluorescence sensing, future research is directed towards the rational design of probes with enhanced sensitivity, selectivity, and functionality. A key strategy involves the integration of specific recognition moieties with the this compound fluorophore.

For example, novel 'switch-off' fluorescent probes based on this compound have been designed for the highly selective detection of picric acid. nih.gov These probes operate through a combination of hydrogen bonding and π-π stacking interactions, leading to fluorescence quenching upon binding to the analyte. The carboxamide group plays a crucial role in both enhancing the quantum yield of the probe and participating in the recognition process. nih.gov

Another exciting development is the creation of mitochondria-targeted fluorescent probes for detecting reactive oxygen species like hypochlorite (B82951). entrechem.comresearchgate.netnih.gov These probes often feature a triphenylphosphonium cation for mitochondrial localization and a reactive site that modulates the fluorescence of the anthracenecarboxamide core upon interaction with the analyte. Such probes are invaluable tools for studying cellular processes and disease states. entrechem.comresearchgate.netnih.gov

Target AnalyteProbe Design PrincipleKey Features
Picric Acid'Switch-off' fluorescence via hydrogen bonding and π-π stackingHigh sensitivity and selectivity
Mitochondrial HypochloriteMitochondria-targeting group with a reactive thioether switch'Off-on' fluorescence response, good water solubility

Advanced Computational Methodologies for Prediction and Optimization

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming indispensable tools for the rational design and optimization of this compound-based materials. researchgate.net These methods allow for the prediction of ground and excited-state properties, including absorption and emission wavelengths, which are crucial for designing fluorescent probes and other optical materials.

Theoretical studies on anthracene and its carbonyl and carboxyl derivatives have provided valuable insights into how different substituents affect their electronic and optical properties. researchgate.net By calculating parameters such as HOMO-LUMO energy gaps and excited state energies, researchers can screen potential candidates and prioritize synthetic efforts. For instance, TD-DFT calculations have been used to understand the electrochemical and photophysical properties of various anthracene derivatives. rsc.org As computational power and theoretical models continue to improve, we can expect more accurate predictions of complex phenomena, such as the behavior of these molecules in different solvent environments and their interactions with biological targets.

Exploration of Novel Photophysical Phenomena and Energy Transfer Processes

The rich photophysics of the anthracene core provides a fertile ground for exploring novel phenomena and energy transfer processes. Research in this area is expanding beyond simple fluorescence modulation to include more complex behaviors such as supramolecular assembly-induced emission and Förster Resonance Energy Transfer (FRET).

The formation of supramolecular assemblies, such as ladders and stacks, through non-covalent interactions can significantly alter the photophysical properties of the constituent chromophores. nih.gov By designing this compound derivatives with specific self-assembly motifs, it may be possible to create materials with tunable emission, enhanced quantum yields, or unique responses to external stimuli.

Energy transfer processes are also a key area of investigation. nih.gov By pairing this compound with other chromophores in dyad or triad (B1167595) systems, researchers can create FRET cassettes for ratiometric sensing or light-harvesting applications. Understanding and controlling the efficiency of energy transfer between the donor and acceptor moieties is critical for the development of these advanced photofunctional materials.

Sustainable Synthesis and Application Development for Anthracenecarboxamide-Based Materials

In line with the growing emphasis on green chemistry, a significant future direction is the development of sustainable synthetic routes to this compound and its derivatives. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of biocatalytic methods. nih.govnih.goventrechem.comnih.govnih.govresearchgate.netmdpi.com

Biocatalysis, in particular, offers a promising alternative to traditional chemical synthesis, with enzymes enabling highly selective reactions under mild conditions. researchgate.net The application of enzymes in organic synthesis is a rapidly growing field, and their use for the production of functional molecules like this compound could significantly reduce the environmental impact of their manufacturing. nih.gov

Furthermore, the development of applications for these materials that contribute to sustainability is a key goal. This includes their use in environmental monitoring, for example, as sensors for pollutants, and in the development of more efficient and sustainable lighting technologies. The use of recycled materials, such as enzymatically degraded PET to produce building blocks for MOFs, exemplifies the circular economy principles that will guide future materials development. youtube.com

Q & A

Q. What are the critical safety protocols for handling 1-anthracenecarboxamide in laboratory settings?

Methodological Answer:

  • Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors or aerosols . Electrostatic charge buildup should be mitigated by grounding equipment .
  • Storage: Keep containers tightly sealed in a dry, well-ventilated area. Opened containers must be resealed and stored upright to prevent leakage. Incompatible materials (e.g., strong oxidizers) should be segregated .
  • Disposal: Follow federal/state regulations for hazardous waste. Use qualified personnel trained in chemical disposal protocols .

Q. How can researchers optimize synthesis routes for this compound derivatives?

Methodological Answer:

  • Reaction Conditions: Control temperature (e.g., 60–80°C for substitution reactions) and solvent polarity (e.g., dichloromethane or DMF) to enhance yield .
  • Catalysts: Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure products .

Q. What characterization techniques are essential for confirming this compound structure and purity?

Methodological Answer:

Technique Parameters Application
NMR ¹H (400 MHz), ¹³C (100 MHz) in CDCl₃ or DMSO-d₆Confirm aromatic proton environments and carboxamide linkage
HPLC C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nmAssess purity (>95%) and detect byproducts
FT-IR 1650–1700 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch)Identify functional groups
Mass Spectrometry ESI+ mode, m/z 235.1 (M+H⁺)Verify molecular weight

Advanced Research Questions

Q. How do substituents on this compound influence its twisted intramolecular charge transfer (TICT) fluorescence?

Methodological Answer:

  • Mechanism: Electron-donating groups (e.g., -OCH₃) at the anthracene core enhance TICT by increasing charge separation. Azido groups (e.g., 1-azido derivatives) quench fluorescence due to non-radiative decay .
  • Experimental Design: Use UV-Vis (λex = 396 nm) and fluorescence spectroscopy in CH₂Cl₂ to measure emission shifts. Compare quantum yields before/after metal ion interaction (e.g., Cu²⁺) .
  • Example: N,N-(ethylenedioxybis-phenyl)-bis(this compound) shows structural changes in response to ions, detectable via fluorescence quenching .

Q. How should researchers address contradictions in reported photophysical or reactivity data for this compound?

Methodological Answer:

  • Systematic Review: Apply PRISMA guidelines to collate data from peer-reviewed journals, excluding non-reproducible studies (e.g., lacking experimental details) .
  • Controlled Replication: Reproduce experiments using identical conditions (solvent, temperature, purity). For example, discrepancies in oxidation rates may arise from trace metal impurities .
  • Data Harmonization: Use multivariate analysis to identify variables (e.g., pH, light exposure) causing divergence in reported results .

Q. What computational modeling approaches predict the electronic properties of this compound derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps. Compare with experimental UV-Vis data to validate accuracy .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. toluene) to predict solubility and aggregation behavior .
  • Tools: Use Gaussian 16 or ORCA for quantum mechanics; VMD for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.